Mercury, hydroxypropyl-
Description
Overview of Organomercurial Compounds in Academic Research
Organomercurial compounds are typically categorized into two main classes: dialkyl/diaryl mercury compounds (R2Hg) and organomercury salts (RHgX), where R is an organic substituent and X is an inorganic or organic anion. guidechem.com Much of the academic interest in these compounds lies in their synthetic utility. For instance, the oxymercuration reaction, involving the addition of a mercury salt to an alkene, is a cornerstone of organomercury chemistry, providing a versatile route to functionalized organic molecules. scribd.com Research has also delved into the structural aspects of these compounds, revealing that dialkyl mercury compounds are generally monomeric and exhibit linear structures. scribd.com The reactivity of the carbon-mercury bond, which can be cleaved under specific conditions, makes organomercurials valuable intermediates in the synthesis of other organometallic and organic compounds. reagent.co.ukwikipedia.org
Historical Perspectives on the Study of Hydroxypropylmercury Complexes
The investigation of hydroxypropylmercury complexes is intrinsically linked to the broader study of oxymercuration reactions of alkenes. The reaction of propylene (B89431) with mercury salts in the presence of water leads to the formation of hydroxypropylmercury derivatives. scribd.com Early research, as indicated in patent literature, explored the synthesis of compounds like hydroxypropyl-mercury acetate (B1210297) as intermediates for other products. evitachem.com A notable application of a hydroxypropylmercury derivative is Merisoprol Hg 197, also known as 1-(hydroxymercuri-197Hg)-2-propanol, which was developed as a radiopharmaceutical diagnostic aid. This highlights a specific area of historical research focus, leveraging the properties of the hydroxypropylmercury moiety for medical imaging purposes. Studies have also examined the decomposition of 2-hydroxypropylmercury complexes, investigating the pathways that lead to products such as acetone (B3395972) and propan-2-ol. google.com
Structural Classification and General Characteristics within Organomercurials
"Mercury, hydroxypropyl-" falls under the RHgX classification of organomercurials, where the R group is a hydroxypropyl chain and X can be various anions like chloride, bromide, or acetate. The core structure consists of a mercury atom bonded to the carbon skeleton of a propanol (B110389) molecule.
These compounds are typically synthesized through the oxymercuration of propylene. scribd.com This reaction involves the electrophilic attack of a mercury(II) species on the double bond of propylene, followed by the capture of the resulting mercurinium ion intermediate by a water molecule. This process generally follows Markovnikov's rule, leading to the formation of a 2-hydroxypropylmercury derivative.
The general characteristics of hydroxypropylmercury compounds are influenced by the nature of the 'X' group. For example, hydroxypropylmercury acetate can be prepared and used as a water-soluble starting material for further reactions. evitachem.com The carbon-mercury bond in these compounds is covalent but possesses a degree of polarity that influences their reactivity.
Table 1: Examples of Hydroxypropylmercury Derivatives
| Compound Name | CAS Number | Molecular Formula | Notes |
| Bromo(2-hydroxypropyl)mercury | 18832-83-2 | C3H7BrHgO | A brominated derivative. habitablefuture.orgminamataconvention.org |
| Merisoprol Hg 197 | 5579-94-2 | C3H8HgO2 | A radiolabeled derivative used as a diagnostic aid. |
| Hydroxypropyl-mercury acetate | Not available | C5H10HgO3 | Mentioned as a synthetic intermediate. evitachem.com |
| 2-hydroxypropylmercury-197;hydrate | Not available | C3H8HgO2 | A hydrated, radiolabeled form. google.com |
Properties
CAS No. |
21467-84-5 |
|---|---|
Molecular Formula |
C3H7HgO |
Molecular Weight |
259.68 g/mol |
IUPAC Name |
3-hydroxypropylmercury |
InChI |
InChI=1S/C3H7O.Hg/c1-2-3-4;/h4H,1-3H2; |
InChI Key |
HTYLCXTZLTVRET-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C[Hg] |
Origin of Product |
United States |
Synthetic Methodologies for Hydroxypropylmercury Compounds
Direct Mercuration Reactions for Hydroxypropylmercury Formation
The most common method for the direct formation of hydroxypropylmercury compounds is the oxymercuration of propene. This reaction involves the electrophilic addition of a mercury(II) salt, typically mercuric acetate (B1210297), to propene in the presence of water. The reaction proceeds via a mercurinium ion intermediate, which is then attacked by a water molecule. wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.orgyoutube.com This process follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon atom of the double bond, and the mercury-containing group adds to the less substituted carbon. wikipedia.orgmasterorganicchemistry.comyoutube.com
CH₃-CH=CH₂ + Hg(OAc)₂ + H₂O → CH₃-CH(OH)-CH₂-HgOAc + HOAc
A key advantage of the oxymercuration reaction is that it typically avoids the carbocation rearrangements that can occur in other electrophilic addition reactions, such as acid-catalyzed hydration. wikipedia.orglibretexts.org This is because a discrete carbocation is not formed; instead, the reaction proceeds through the bridged mercurinium ion. libretexts.org
The reaction conditions for oxymercuration can be varied to optimize the yield of the desired hydroxypropylmercury compound. Factors such as the solvent, temperature, and the specific mercury(II) salt used can influence the reaction's outcome.
Precursor Chemistry and Synthetic Pathways
In the context of synthesizing hydroxypropylmercury compounds, "precursor" refers to the foundational molecules that undergo chemical transformation. uni-koeln.dewikipedia.org The primary precursors for the synthesis of hydroxypropylmercury compounds are propene (or a related propylene-containing molecule) and a suitable mercury(II) salt.
Key Precursors:
Alkene: Propene is the most direct precursor for forming the hydroxypropyl moiety.
Mercury(II) Salt: Mercuric acetate (Hg(OAc)₂) is a commonly used salt due to its solubility and reactivity. wikipedia.orglibretexts.org Other mercury salts, such as mercuric trifluoroacetate, can also be employed.
Nucleophile: Water is the precursor to the hydroxyl group in the final product. If an alcohol is used instead of water, an alkoxypropylmercury compound is formed in a process known as alkoxymercuration. masterorganicchemistry.comyoutube.com
The synthetic pathway begins with the reaction of the alkene with the mercury(II) salt to form the mercurinium ion intermediate. This is the rate-determining step of the reaction. The subsequent nucleophilic attack by water is a rapid process that leads to the formation of the organomercury compound. The resulting product is an organomercuric salt, such as 2-hydroxypropylmercuric acetate. This compound can then be used in further synthetic steps or isolated.
Stereochemical Control in Hydroxypropylmercury Synthesis
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of organic synthesis. rijournals.combham.ac.ukresearchgate.net In the context of hydroxypropylmercury synthesis, stereochemical control refers to the ability to selectively produce a specific stereoisomer of the product. fiveable.me
The oxymercuration reaction of alkenes exhibits a high degree of stereoselectivity. The addition of the mercury-containing group and the hydroxyl group across the double bond occurs with anti-stereochemistry. wikipedia.org This means that the two groups add to opposite faces of the alkene plane.
This stereochemical outcome is a direct consequence of the reaction mechanism. The formation of the bridged mercurinium ion blocks one face of the alkene. The incoming nucleophile (water) must therefore attack from the opposite face, leading to the observed anti-addition.
For cyclic alkenes, this results in the formation of trans products. While propene itself is not cyclic, the principles of stereochemical control observed in cyclic systems are applicable to understanding the spatial arrangement of the substituents in the product. The ability to control the stereochemistry is crucial as different stereoisomers of a molecule can have different properties and reactivity. fiveable.me
Derivatization Reactions of the Hydroxypropylmercury Moiety
Derivatization is the process of chemically modifying a compound to produce a new compound with different properties. researchgate.netsigmaaldrich.comlibretexts.org The hydroxypropylmercury moiety can undergo various derivatization reactions at both the mercury center and the hydroxyl group. These reactions are essential for creating a diverse range of organomercurial compounds.
The acetate group in hydroxypropylmercuric acetate can be readily replaced by other anions, such as halides. This is typically achieved by treating the organomercuric acetate with a solution containing the desired halide ion (e.g., from sodium chloride or potassium bromide).
CH₃-CH(OH)-CH₂-HgOAc + NaCl → CH₃-CH(OH)-CH₂-HgCl + NaOAc
This anion exchange reaction is often driven by the precipitation of the less soluble hydroxypropylmercury halide from the reaction mixture. These halide derivatives are often more stable and crystalline than the parent acetate, making them easier to handle and purify.
| Starting Material | Reagent | Product |
| Hydroxypropylmercuric acetate | Sodium chloride (NaCl) | Hydroxypropylmercuric chloride |
| Hydroxypropylmercuric acetate | Potassium bromide (KBr) | Hydroxypropylmercuric bromide |
| Hydroxypropylmercuric acetate | Potassium iodide (KI) | Hydroxypropylmercuric iodide |
Hydroxypropylmercury compounds can be reacted with reactive silicon compounds, such as soluble silicates, to form organomercury silicates. google.com For instance, reacting hydroxypropylmercury acetate with a water-soluble silicate, like water glass, in an aqueous solution can produce a hydroxypropylmercury silicate. google.com
The general reaction involves the displacement of the acetate group by the silicate group:
CH₃-CH(OH)-CH₂-HgOAc + Na₂SiO₃ → (CH₃-CH(OH)-CH₂-Hg)₂SiO₃ + 2NaOAc (unbalanced)
These organomercury silicates have been investigated for their preservative and disinfecting properties. google.com The synthesis can be carried out by adding a solution of a water-soluble silicate to the reaction mixture where the hydroxypropylmercury salt is formed in situ. google.com
The hydroxyl group of the hydroxypropylmercury moiety is a versatile functional group that can undergo a variety of chemical modifications. pjmhsonline.comnih.govresearchgate.netencyclopedia.pub These reactions allow for the introduction of different functional groups, which can alter the physical and chemical properties of the molecule.
Common modifications include:
Esterification: The hydroxyl group can be acylated using acyl chlorides or anhydrides to form esters. nih.gov For example, reaction with acetyl chloride would yield 2-acetoxypropylmercuric acetate.
Etherification: Reaction with alkyl halides under basic conditions can produce ethers. For instance, treatment with methyl iodide in the presence of a base like sodium hydride would yield 2-methoxypropylmercuric acetate.
Oxidation: The secondary hydroxyl group can be oxidized to a ketone using appropriate oxidizing agents, which would result in the formation of a 2-oxopropylmercury compound.
These derivatization reactions significantly expand the range of accessible hydroxypropylmercury compounds, enabling the fine-tuning of their properties for specific applications.
| Reaction Type | Reagent Example | Functional Group Transformation |
| Esterification | Acetyl chloride | -OH → -OCOCH₃ |
| Etherification | Methyl iodide / Base | -OH → -OCH₃ |
| Oxidation | Mild oxidizing agent | -CH(OH)- → -C(O)- |
Advanced Spectroscopic and Structural Characterization of Hydroxypropylmercury Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic and organometallic compounds by probing the magnetic properties of atomic nuclei. For a molecule like hydroxypropylmercury, ¹H NMR, ¹³C NMR, and ¹⁹⁹Hg NMR would provide critical information about its molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments and their connectivity. For a 2-hydroxypropylmercury structure (CH₃-CH(OH)-CH₂-Hg-X, where X is an anion like chloride), one would expect to see signals corresponding to the methyl (CH₃) group, the methine (CH) proton adjacent to the hydroxyl group, the methylene (B1212753) (CH₂) protons adjacent to the mercury atom, and the hydroxyl (OH) proton. The chemical shifts (δ) are influenced by the electronegativity of neighboring atoms; for instance, protons closer to the oxygen and mercury atoms would typically appear at a lower field (higher ppm value). Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting (e.g., doublets, triplets, multiplets), allowing for the elucidation of the connectivity of the propyl chain.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the hydroxypropyl chain. The chemical shifts would be characteristic of their bonding environment (e.g., sp³ hybridized carbons). The carbon attached to the hydroxyl group and the carbon bonded directly to the mercury atom would have distinct chemical shifts due to the influence of these heteroatoms.
Due to the lack of experimental data for hydroxypropylmercury, a representative data table cannot be generated.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule by probing its vibrational modes. edinst.com These two methods are complementary; a molecular vibration that is strong in IR may be weak or absent in Raman, and vice versa.
Infrared (IR) Spectroscopy: An IR spectrum of hydroxypropylmercury would be expected to show characteristic absorption bands for its functional groups. Key expected vibrations include:
O-H Stretch: A broad and strong absorption band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
C-H Stretch: Sharp bands in the 2850-3000 cm⁻¹ region corresponding to the stretching vibrations of the C-H bonds in the propyl group.
C-O Stretch: An absorption band in the 1000-1260 cm⁻¹ range, indicative of the carbon-oxygen single bond.
Hg-C Stretch: The mercury-carbon stretching vibration would appear in the far-infrared region, typically between 500-600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. It is particularly sensitive to vibrations of non-polar bonds. For hydroxypropylmercury, the Hg-C bond would be expected to produce a strong signal in the Raman spectrum. The symmetric vibrations of the carbon backbone would also be readily observed.
As no specific vibrational spectra for hydroxypropylmercury have been published, a data table of peak assignments cannot be provided.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For hydroxypropylmercury, the mass spectrum would ideally show a molecular ion peak (M⁺) corresponding to the mass of the entire molecule. A key feature would be the characteristic isotopic pattern of mercury, which has several stable isotopes (¹⁹⁸Hg, ¹⁹⁹Hg, ²⁰⁰Hg, ²⁰¹Hg, ²⁰²Hg, ²⁰⁴Hg) that create a unique cluster of peaks for the molecular ion and any mercury-containing fragments.
Common fragmentation pathways for organomercury compounds and alcohols could be expected. openstax.org These might include:
Cleavage of the C-Hg bond: This would lead to the formation of a hydroxypropyl cation and a mercury-containing radical, or vice versa.
Loss of a water molecule: Alcohols frequently undergo dehydration, which would result in a fragment with a mass 18 units less than the molecular ion. openstax.org
Alpha-cleavage: Cleavage of C-C bonds adjacent to the hydroxyl group or the mercury atom could also occur, leading to smaller, stable fragment ions. libretexts.org
Without experimental mass spectra, a fragmentation data table for hydroxypropylmercury cannot be created.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org If a suitable single crystal of a hydroxypropylmercury compound (e.g., hydroxypropylmercury chloride) could be grown, this technique would provide a wealth of structural information.
The analysis would yield precise measurements of:
Bond Lengths: The exact distances between bonded atoms, most notably the C-Hg, Hg-Cl (or other anion), C-C, and C-O bond lengths. The C-Hg bond length in organomercury compounds is a key structural parameter.
Bond Angles: The angles between adjacent bonds, which define the geometry around each atom. Organomercury(II) compounds often exhibit a linear or nearly linear C-Hg-X geometry. nih.gov
Intermolecular Interactions: In the solid state, weak interactions such as hydrogen bonding (involving the hydroxyl group) and other van der Waals forces dictate how the molecules pack together in the crystal lattice.
Since no crystal structure has been reported for hydroxypropylmercury, a table of crystallographic data cannot be presented.
Computational Chemistry and Quantum Mechanical Modeling of Hydroxypropylmercury Structures
In the absence of experimental data, computational chemistry and quantum mechanical modeling serve as powerful tools to predict the properties of molecules. csustan.edu Using methods like Density Functional Theory (DFT), researchers can calculate various properties of hydroxypropylmercury.
These computational studies could provide valuable insights into:
Optimized Geometry: Prediction of the most stable three-dimensional structure, including bond lengths and angles in the gas phase.
Spectroscopic Properties: Simulation of NMR chemical shifts, as well as IR and Raman vibrational frequencies. These calculated spectra can aid in the interpretation of experimental data, should it become available. researchgate.net
Electronic Properties: Calculation of the distribution of electron density, dipole moment, and the energies of molecular orbitals (HOMO and LUMO), which are important for understanding the molecule's reactivity.
Thermodynamic Properties: Estimation of the molecule's stability, heat of formation, and Gibbs free energy.
As no specific computational studies on hydroxypropylmercury have been published, a table of calculated properties is not available.
Chemical Reactivity and Mechanistic Investigations of Hydroxypropylmercury
Fundamental Reactions Involving the Carbon-Mercury Bond
The carbon-mercury bond in hydroxypropylmercury is a relatively stable covalent bond, yet it serves as the primary site of reactivity for this class of compounds. The cleavage of this bond is central to the synthetic utility of organomercurials, particularly in demercuration reactions.
Key reactions involving the C-Hg bond include:
Reductive Cleavage (Demercuration): This is the most common fate of hydroxypropylmercury intermediates in synthesis. Treatment with a reducing agent, typically sodium borohydride (NaBH₄) in a basic medium, replaces the mercury moiety with a hydrogen atom. askfilo.comvedantu.com The mechanism is believed to involve the formation of an organomercury hydride intermediate (R-Hg-H), which then undergoes homolytic cleavage to produce a propyl radical (R•). This radical subsequently abstracts a hydrogen atom from the solvent or another hydrogen donor to yield the final propan-2-ol product. vedantu.com
Halogenolysis: The C-Hg bond can be cleaved by halogens such as bromine (Br₂) or iodine (I₂). This reaction proceeds via an electrophilic substitution mechanism to yield a 2-halopropan-2-ol and a mercury(II) halide. The reaction is a useful method for converting the organomercurial into an alkyl halide.
Protonolysis (Protodemercuration): Treatment with strong acids can lead to the cleavage of the C-Hg bond, replacing the mercury group with a proton. This reaction regenerates the alkene under certain conditions, representing the reverse of the initial mercuration step. The facility of this reaction depends significantly on the acid strength and solvent system.
Transmetalation: The hydroxypropyl group can be transferred from mercury to another metal, such as palladium, in processes that allow for further functionalization, including carbon-carbon bond formation.
The typical bond dissociation energy for an alkyl C-Hg bond provides insight into its relative stability.
| Bond Type | Representative Bond Dissociation Energy (kJ/mol) |
| CH₃-HgCH₃ | ~214 |
| C₂H₅-HgC₂H₅ | ~180 |
This table provides representative values for simple dialkylmercury compounds to illustrate the general strength of the C-Hg bond. Specific values for hydroxypropylmercury are not widely documented.
Electrophilic and Nucleophilic Substitution Mechanisms
The reactivity of hydroxypropylmercury can be further understood through the lens of substitution reactions, which can target either the carbon or the mercury atom.
Electrophilic Substitution (at Carbon): Organomercurials are susceptible to electrophilic substitution at the carbon atom bonded to mercury (S_E reactions). In these reactions, an electrophile (E⁺) replaces the mercuric fragment. Protonolysis and halogenolysis are classic examples of S_E reactions. The mechanism typically involves the formation of a three-center, two-electron transition state. The rate of these reactions is influenced by the nature of the electrophile and the solvent polarity.
Nucleophilic Substitution (at Mercury): Direct nucleophilic attack at the α-carbon of a saturated organomercurial via S_N1 or S_N2 pathways is generally not observed due to the low polarity of the C-Hg bond and steric hindrance. wikipedia.org Instead, nucleophiles react at the electrophilic mercury center. byjus.commasterorganicchemistry.com This process is more accurately described as a ligand exchange or substitution reaction, where a ligand on the mercury atom is replaced by the incoming nucleophile. For example, in 2-hydroxypropylmercuric chloride, the chloride ion can be replaced by other nucleophiles like bromide, iodide, or cyanide. This is discussed in more detail in Section 4.4.
Role of Hydroxypropylmercury as a Reactive Intermediate
Hydroxypropylmercury compounds are quintessential reactive intermediates in organic chemistry. wiley.com Their primary role is as a stable, isolable product of the oxymercuration of an alkene, which is then converted to the final product in a subsequent step. wiley.comresearchgate.net
The formation of the hydroxypropylmercury intermediate from propene proceeds via a two-step mechanism:
Formation of a Mercurinium Ion: The reaction is initiated by the electrophilic attack of the mercuric acetate (B1210297) [Hg(OAc)₂] on the propene double bond. This forms a bridged, three-membered cyclic intermediate known as a mercurinium ion. wikipedia.orgchemistrysteps.com This cyclic structure prevents the formation of a discrete carbocation, thereby precluding the possibility of carbocation rearrangements that often plague other alkene hydration methods. wikipedia.org
Nucleophilic Attack by Solvent: A solvent molecule, typically water, then attacks the mercurinium ion. This attack occurs at the more substituted carbon atom, consistent with Markovnikov's rule, due to the partial positive charge being better stabilized at that position. askfilo.comvedantu.com This ring-opening is stereospecific, resulting in an anti-addition of the hydroxyl and mercury groups. askfilo.comwikipedia.org
The resulting organomercurial alcohol is a stable intermediate that can be purified before the final demercuration step. masterorganicchemistry.com This stability and the prevention of rearrangements are key advantages of using this pathway for alkene hydration. vedantu.com
Coordination Chemistry and Ligand Exchange Processes
The mercury atom in hydroxypropylmercury compounds, such as 2-hydroxypropylmercuric chloride (CH₃CH(OH)CH₂HgCl), is a soft Lewis acid and dictates the coordination chemistry of the molecule. youtube.com The mercury center is typically two-coordinate, forming a linear C-Hg-Cl arrangement.
However, the mercury(II) center can expand its coordination sphere by interacting with other Lewis bases (ligands). youtube.comnih.gov A significant aspect of hydroxypropylmercury's structure is the potential for intramolecular coordination. The oxygen atom of the β-hydroxyl group can act as an internal ligand, coordinating to the mercury center to form a five-membered chelate ring. This intramolecular interaction can influence the reactivity and stability of the compound.
Ligand Exchange Processes: Ligand exchange (or substitution) reactions are common for these complexes and involve the replacement of one ligand attached to the mercury center with another. chemguide.co.ukresearchgate.net These are typically associative or dissociative processes where a nucleophile displaces an existing ligand. chemguide.co.uk For example, the chloride in 2-hydroxypropylmercuric chloride can be readily exchanged for other anions.
CH₃CH(OH)CH₂HgCl + I⁻ ⇌ CH₃CH(OH)CH₂HgI + Cl⁻
The equilibrium of this reaction depends on the relative concentrations and the binding affinities (hard/soft acid-base principles) of the competing ligands. The coordination number of mercury can change during these substitution reactions, for instance, by moving from a two-coordinate to a three- or four-coordinate intermediate or product. chemistrystudent.com
Analytical Methodologies for Detection and Quantification of Hydroxypropylmercury in Research Matrices
Electrochemical Detection Techniques for Organomercurials
Electrochemical methods offer a sensitive and cost-effective approach for the detection and quantification of organomercurials, including compounds structurally related to hydroxypropylmercury. These techniques are predicated on the electrochemical reduction or oxidation of the mercury species at an electrode surface. The resulting current is proportional to the concentration of the analyte in the sample.
One of the most common electrochemical techniques for mercury determination is anodic stripping voltammetry (ASV) . In ASV, the first step involves the reductive deposition of mercury onto a working electrode, typically a gold or carbon electrode, at a controlled potential. This preconcentration step significantly enhances the sensitivity of the method. Following deposition, the potential is scanned in the positive direction, causing the stripping (re-oxidation) of the deposited mercury back into the solution, which generates a current peak. The height or area of this peak is directly related to the concentration of the mercury species. For organomercurials, a chemical or electrochemical cleavage of the carbon-mercury bond is often necessary prior to or during the analysis to release the mercury ion for detection.
Recent advancements in electrode materials have further improved the performance of electrochemical sensors for organomercurials. The use of nanomaterials, such as gold nanoparticles, carbon nanotubes, and graphene, to modify the electrode surface can enhance the electrocatalytic activity, increase the surface area for deposition, and improve the signal-to-noise ratio. For instance, glassy carbon electrodes modified with gold nanoparticles have demonstrated high sensitivity for the detection of various mercury species.
While direct electrochemical detection of hydroxypropylmercury is not extensively documented, methods developed for other organomercurials like methylmercury can be adapted. The principle of reductive deposition and oxidative stripping would remain the same, although optimization of parameters such as deposition potential, deposition time, and pH of the supporting electrolyte would be necessary to account for the chemical properties of the hydroxypropyl group. The presence of the hydroxyl group may influence the adsorption and electrochemical behavior of the molecule at the electrode surface.
| Technique | Electrode Material | Principle | Typical Detection Limit (for related organomercurials) |
| Anodic Stripping Voltammetry (ASV) | Gold Electrode | Reductive deposition of Hg followed by oxidative stripping. | 0.2 mg/kg mdpi.com |
| Square Wave Anodic Stripping Voltammetry (SWASV) | Glassy Carbon Electrode | Similar to ASV but uses a square wave potential waveform for faster analysis and lower background current. | Not specified |
| DNA-based Electrochemical Biosensors | Gold Electrode | Utilizes the high affinity of thymine-rich DNA strands for mercury ions, causing a conformational change that alters the electrochemical signal. | 0.06 nM (for Hg(II)) nih.gov |
Optimized Sample Preparation and Extraction Protocols for Non-Biological Samples
The accurate quantification of hydroxypropylmercury in non-biological matrices such as soil, sediment, and industrial waste necessitates efficient and optimized sample preparation and extraction protocols. The primary goals of these procedures are to quantitatively extract the target analyte from the sample matrix, remove interfering substances, and preconcentrate the analyte to a level suitable for instrumental analysis.
For solid samples like soil and sediment, an initial extraction step is crucial. Acidic extraction is a commonly employed method for organomercury compounds. A mixture of a strong acid, such as nitric acid or hydrochloric acid, with a complexing agent can be effective. For a polar compound like hydroxypropylmercury, the choice of solvent and additives is critical. The use of a polar organic solvent, such as methanol or acetonitrile, in the extraction mixture can enhance the recovery of hydroxypropylmercury. Microwave-assisted extraction or ultrasonic agitation can be employed to improve the extraction efficiency and reduce the extraction time.
Following extraction, a clean-up step is often necessary to remove matrix components that could interfere with the subsequent analysis. Solid-phase extraction (SPE) is a versatile technique for this purpose. A sorbent material with a high affinity for organomercury compounds can be used to selectively retain the analyte while allowing interfering substances to pass through. The choice of the SPE sorbent depends on the chemical properties of hydroxypropylmercury. A reversed-phase sorbent (e.g., C18) might be suitable, potentially with the addition of a pairing agent to the sample to enhance retention of the polar analyte. After loading the sample, the sorbent is washed to remove impurities, and then the hydroxypropylmercury is eluted with a small volume of an appropriate solvent, achieving both clean-up and preconcentration.
For industrial wastewater samples, the preparation may be simpler but can still require specific steps to handle the complex matrix. If the concentration of hydroxypropylmercury is low, a preconcentration step such as SPE can be employed. The pH of the water sample may need to be adjusted to optimize the retention of the analyte on the SPE sorbent.
| Matrix | Extraction Method | Clean-up/Preconcentration | Key Considerations |
| Soil/Sediment | Microwave-assisted extraction with acidic methanol/water | Solid-Phase Extraction (SPE) with a C18 or mixed-mode sorbent | The organic matter content and mineralogy of the soil/sediment can affect extraction efficiency. |
| Industrial Waste (solid) | Soxhlet extraction with a suitable organic solvent | Column chromatography with silica or alumina | The specific composition of the industrial waste will dictate the choice of extraction solvent and clean-up strategy. |
| Industrial Wastewater | Direct injection (if concentration is high) or SPE | Solid-Phase Extraction (SPE) | The pH of the water sample and the presence of other organic compounds can influence the SPE recovery. |
Isotopic Characterization and Tracing Techniques (e.g., using specific Hg isotopes)
Isotopic characterization using specific mercury (Hg) isotopes is a powerful tool for tracing the sources and environmental fate of mercury compounds, including industrially derived species like hydroxypropylmercury. This technique relies on the precise measurement of the relative abundances of the seven stable isotopes of mercury.
The principle behind isotopic tracing is that different sources of mercury can have distinct isotopic signatures due to natural processes and industrial processes that cause isotopic fractionation. This fractionation can be either mass-dependent (MDF) or mass-independent (MIF). By analyzing the isotopic composition of mercury in a contaminated sample and comparing it to the signatures of potential sources, it is possible to identify the origin of the contamination.
For tracing an industrial compound like hydroxypropylmercury, the first step would be to characterize the isotopic signature of the mercury used in the industrial process where this compound is synthesized or used. This would serve as the unique "fingerprint" of the contamination source. Environmental samples (e.g., soil, water, sediment) from a potentially contaminated site can then be collected and the isotopic composition of the mercury within them analyzed.
The analytical technique of choice for high-precision mercury isotope analysis is multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS) . This instrument can measure the ratios of the different mercury isotopes with very high precision. To analyze for the isotopic signature of a specific organomercury compound like hydroxypropylmercury, it is often necessary to first separate it from other mercury species in the sample. This can be achieved using chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled to the MC-ICP-MS.
By identifying a unique isotopic signature for hydroxypropylmercury that matches the industrial source, researchers can definitively trace its presence and distribution in the environment. This information is invaluable for environmental forensics, assessing the extent of contamination, and developing effective remediation strategies. While the application of this technique specifically to hydroxypropylmercury is not widely reported, the established principles and methodologies for other mercury species provide a clear framework for its use. univie.ac.atnih.govumich.edu
| Isotope Ratio | Type of Fractionation | Information Provided |
| δ²⁰²Hg | Mass-Dependent Fractionation (MDF) | Can help differentiate between different industrial and natural sources of mercury. |
| Δ¹⁹⁹Hg | Mass-Independent Fractionation (MIF) | Often indicative of photochemical reactions that mercury has undergone in the environment. |
| Δ²⁰¹Hg | Mass-Independent Fractionation (MIF) | Provides additional information on photochemical and other specific transformation processes. |
Applications of Hydroxypropylmercury in Chemical Research and Industrial Processes
Reagent in Organic Synthesis and Organometallic Chemistry
The primary application of hydroxypropylmercury in organic synthesis is as an intermediate in the oxymercuration-demercuration reaction, a well-established method for the hydration of alkenes. Specifically, 2-hydroxypropylmercury complexes are formed when propylene (B89431) reacts in the presence of a mercury(II) salt in an aqueous environment. This intermediate is then typically reduced in situ to yield propan-2-ol. One notable outcome of this reaction pathway is the production of acetone (B3395972). researchgate.netresearchgate.netresearchgate.net Research has shown that propylene can be converted to acetone with a yield of 82% via the formation of 2-hydroxypropylmercury complexes. researchgate.netresearchgate.netresearchgate.net This process demonstrates the regioselectivity of the oxymercuration reaction, following Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond.
While the formation of 2-hydroxypropylmercury complexes is a key step, these intermediates are generally not isolated but are instead consumed in the subsequent demercuration step. The reaction proceeds as follows:
Oxymercuration of Propylene: CH₃CH=CH₂ + Hg(OAc)₂ + H₂O → CH₃CH(OH)CH₂HgOAc + HOAc
Subsequent reaction to form acetone: The 2-hydroxypropylmercury complex can then undergo further reactions to yield acetone. researchgate.netresearchgate.netresearchgate.net
The use of hydroxypropylmercury compounds in broader organic synthesis and organometallic chemistry is not extensively documented in publicly available research. Their application appears to be highly specialized to reactions involving the functionalization of specific alkenes.
Precursor for the Development of Novel Organometallic Compounds
Currently, there is limited scientific literature available that details the use of hydroxypropylmercury as a direct precursor for the synthesis of novel organometallic compounds. Organomercury compounds, in general, can serve as transmetalation agents to transfer the organic group to another metal. However, specific examples and detailed research findings regarding hydroxypropylmercury in this capacity are not readily found. The focus in the existing literature remains on its role as a transient intermediate rather than a stable starting material for further organometallic synthesis.
Catalytic Roles in Specific Chemical Transformations (e.g., polymerization)
There is no substantial evidence in the reviewed scientific literature to suggest that hydroxypropylmercury plays a significant catalytic role in chemical transformations such as polymerization. The primary function of mercury compounds in related reactions is stoichiometric rather than catalytic. The formation of the hydroxypropylmercury adduct in alkene hydration is a key part of the reaction mechanism but does not involve catalytic turnover.
Utilization as a Laboratory Standard or Reference Material
There is no information in the reviewed scientific literature or chemical databases to indicate that hydroxypropylmercury is used as a laboratory standard or reference material. Its limited stability and the general trend towards reducing the use of mercury compounds in laboratory settings make it an unlikely candidate for such applications.
Environmental Fate of Hydroxypropylmercury: A Review of Chemical Transformations and Speciation
Introduction
While a significant body of research exists on the environmental behavior of various mercury species, particularly methylmercury, specific scientific data on the environmental chemical transformations and speciation of hydroxypropylmercury remains notably scarce in publicly accessible literature. Consequently, a detailed analysis based on direct research findings for this specific compound is challenging. This article, therefore, provides a framework for understanding the potential environmental fate of hydroxypropylmercury by drawing parallels with the known behavior of other short-chain alkylmercury compounds. It is crucial to emphasize that the following sections are based on general principles of mercury chemistry and the observed behavior of analogous compounds, and are intended to guide future research rather than to present established facts about hydroxypropylmercury.
Environmental Chemical Transformations and Speciation of Hydroxypropylmercury
The environmental journey of any chemical is dictated by a complex interplay of its intrinsic properties and the characteristics of the surrounding environment. For organomercurials like hydroxypropylmercury, this includes abiotic degradation processes, its chemical form (speciation) in different media, interactions with geological materials, and the influence of various physicochemical parameters.
Abiotic degradation, which involves the breakdown of a compound without the intervention of living organisms, is a critical process in determining the persistence of pollutants. For organomercury compounds, the primary abiotic degradation pathways are photodegradation and hydrolysis.
Photodegradation: Sunlight can provide the energy to break the carbon-mercury bond in organomercurials. The rate and efficiency of this process, known as photodegradation or photolysis, are influenced by the wavelength of light and the presence of other substances in the environment that can act as photosensitizers. For other short-chain alkylmercury compounds, photodegradation is a recognized degradation pathway in sunlit surface waters. It is plausible that hydroxypropylmercury would also be susceptible to photodegradation, leading to the formation of inorganic mercury (Hg(II)) and hydroxylated propane derivatives. The quantum yield, a measure of the efficiency of a photochemical reaction, has not been determined for hydroxypropylmercury. For comparison, studies on other organomercurials have shown a range of quantum yields depending on the specific compound and environmental conditions.
Hydrolysis: Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of the carbon-mercury bond in alkylmercury compounds towards hydrolysis is generally high under typical environmental pH conditions (pH 5-9). While specific hydrolysis rate constants for hydroxypropylmercury are not available, it is expected to be relatively stable in most natural waters. Extreme pH conditions could potentially increase the rate of hydrolysis, but such conditions are not common in most ecosystems.
Due to the lack of specific research, a data table for the abiotic degradation of hydroxypropylmercury cannot be compiled.
The chemical speciation of a mercury compound refers to the different chemical forms in which it exists in a particular environment. This speciation is crucial as it dictates the compound's solubility, mobility, and bioavailability.
Aqueous Environments: In water, hydroxypropylmercury would exist as the cation, hydroxypropylmercury(II) (CH₃CH(OH)CH₂Hg⁺). This cation can form complexes with various inorganic and organic ligands present in the water. In freshwater systems with low chloride concentrations, it is likely to be complexed with hydroxide ions (OH⁻). In marine or estuarine environments with higher chloride concentrations, chloro-complexes would likely predominate. Furthermore, dissolved organic matter (DOM), such as humic and fulvic acids, can form strong complexes with organomercury cations, significantly influencing their speciation and transport.
Terrestrial Environments: The mobility of hydroxypropylmercury in soil and sediment is governed by its adsorption to solid phases. The key factors controlling this adsorption are the soil's organic matter content and the type and amount of clay minerals present. Short-chain alkylmercury compounds generally exhibit strong binding to soil organic matter due to the affinity of mercury for sulfhydryl groups within the organic matter. mdpi.com Clay minerals, with their negatively charged surfaces, can also adsorb the positively charged hydroxypropylmercury cation through electrostatic interactions. The strength of this adsorption will influence its potential for leaching into groundwater. Compounds with high mobility are more likely to contaminate groundwater, while those with low mobility will tend to remain in the upper soil layers. Without experimental data, it is not possible to provide specific partition coefficients (Koc or Kd) that quantify this mobility.
A detailed speciation diagram for hydroxypropylmercury in various environments cannot be accurately constructed without thermodynamic data for its complexation with relevant ligands.
The interaction of hydroxypropylmercury with naturally occurring materials in soil and sediment is a key determinant of its environmental fate.
Soil Organic Matter (SOM): As with other organomercurials, the primary interaction in soil is expected to be with soil organic matter. The strong affinity of mercury for sulfur-containing functional groups (thiols) within humic and fulvic acids would lead to the strong binding of hydroxypropylmercury to SOM. This interaction would significantly reduce its mobility and bioavailability.
Mineral Surfaces: Clay minerals, such as montmorillonite and kaolinite, and iron and manganese oxides/hydroxides are important reactive surfaces in soils and sediments. The positively charged hydroxypropylmercury cation can be attracted to the negatively charged surfaces of these minerals. The extent of this adsorption would depend on factors such as the cation exchange capacity of the soil and the pH of the soil solution.
The following table summarizes the expected interactions, though quantitative data for hydroxypropylmercury is not available.
| Geochemical Component | Expected Interaction with Hydroxypropylmercury | Impact on Environmental Fate |
| Soil Organic Matter (Humic/Fulvic Acids) | Strong complexation, particularly with sulfhydryl groups. | Reduced mobility and bioavailability. |
| Clay Minerals (e.g., Montmorillonite) | Adsorption via cation exchange. | Reduced mobility. |
| Iron and Manganese Oxides/Hydroxides | Surface adsorption. | Reduced mobility. |
The environmental behavior of a chemical is fundamentally linked to its physicochemical properties. Key properties include water solubility, vapor pressure, and the octanol-water partition coefficient (log Kow).
pH: The pH of the surrounding medium can influence the speciation of hydroxypropylmercury and the surface charge of adsorbent materials like minerals and organic matter. Changes in pH could therefore affect its adsorption-desorption behavior and mobility in soil and water. For instance, a lower pH could lead to increased competition from protons (H⁺) for binding sites on mineral surfaces, potentially increasing the mobility of hydroxypropylmercury.
Redox Potential: The redox potential of an environment indicates its tendency to accept or donate electrons. While the carbon-mercury bond in alkylmercury compounds is relatively stable, extreme redox conditions could potentially lead to its cleavage. However, under most environmental conditions, direct redox transformation of the hydroxypropylmercury cation itself is not expected to be a primary degradation pathway.
Physicochemical Properties Data Table:
| Property | Value | Significance for Environmental Fate |
| Water Solubility | Data not available | Influences its concentration in aqueous systems and potential for transport. |
| Vapor Pressure | Data not available | Determines its tendency to volatilize into the atmosphere. |
| Log Kₒw (Octanol-Water Partition Coefficient) | Data not available | Indicates its potential to bioaccumulate in fatty tissues of organisms. |
| Henry's Law Constant | Data not available | Describes the partitioning between air and water. |
The environmental fate of hydroxypropylmercury is a subject that requires dedicated scientific investigation. Based on the known behavior of other short-chain alkylmercury compounds, it is anticipated that its persistence and mobility will be influenced by photodegradation in surface waters and strong adsorption to soil organic matter. However, without specific experimental data on its degradation rates, speciation, mobility, and physicochemical properties, any assessment of its environmental risk remains speculative. Further research is essential to fill these knowledge gaps and to accurately understand the environmental behavior of this specific mercury compound.
Emerging Research Frontiers and Future Directions for Hydroxypropylmercury Studies
Development of Environmentally Conscious Synthetic Routes
The synthesis of organomercurials, including hydroxypropylmercury, has traditionally relied on methods that often involve stoichiometric use of mercury salts and hazardous organic solvents. wikipedia.orgresearchgate.net Recognizing the environmental and health concerns associated with mercury, a significant future direction is the development of "green" synthetic routes that align with the principles of sustainable chemistry. nih.govfrontiersin.org This involves a shift towards catalytic methods, the use of safer solvents, and processes that maximize atom economy. paperpublications.orgchemistryjournals.net
Key strategies for greener synthesis of hydroxypropylmercury could include:
Catalytic Oxymercuration: Moving away from stoichiometric mercury reagents to catalytic systems where a small amount of a mercury catalyst is used in conjunction with a co-oxidant. This would drastically reduce mercury waste.
Solvent Selection: Replacing traditional volatile and toxic organic solvents like chlorinated hydrocarbons with greener alternatives such as water, ionic liquids, or polyethylene (B3416737) glycols (PEGs). frontiersin.orgpaperpublications.org Solvent-free reaction conditions are also a desirable goal. researchgate.net
Energy Efficiency: Employing energy-efficient techniques like microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netfrontiersin.orgpaperpublications.org
Renewable Feedstocks: Investigating the use of bio-based starting materials for the propyl group, derived from renewable resources, to decrease reliance on fossil fuels. nih.gov
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Organomercurials
| Feature | Traditional Synthetic Routes | Environmentally Conscious Routes |
|---|---|---|
| Reagents | Stoichiometric use of mercury salts | Catalytic amounts of mercury; use of benign co-oxidants |
| Solvents | Often hazardous (e.g., chlorinated solvents) | Water, ionic liquids, PEGs, or solvent-free conditions |
| Energy | Conventional heating, often for long durations | Microwave or ultrasonic irradiation for rapid heating |
| Waste | Significant generation of mercury-containing waste | Minimized waste streams; potential for catalyst recycling |
| Atom Economy | Often low, with significant by-product formation | High atom economy, maximizing incorporation of reactants into the final product |
Advanced In Situ Spectroscopic Monitoring of Reactions
A deeper understanding of the reaction mechanisms, kinetics, and the lifecycle of transient intermediates in hydroxypropylmercury synthesis and its subsequent reactions is crucial for process optimization and the rational design of new applications. Advanced in situ spectroscopic techniques offer a window into these processes in real-time, without the need for sample isolation which can alter labile species. spectroscopyonline.comresearchgate.net
Future research will likely involve the application of a suite of non-destructive analytical methods to monitor these reactions as they occur: fu-berlin.de
FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for tracking the formation and consumption of functional groups in real-time. researchgate.netmdpi.com For instance, they can monitor the disappearance of the C=C bond of propene and the appearance of the C-Hg and C-O bonds during oxymercuration.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR can provide detailed structural information about reactants, intermediates, and products directly in the reaction vessel, offering insights into the regioselectivity and stereoselectivity of the reaction. researchgate.netfu-berlin.de
Mass Spectrometry (MS): While often a destructive method, interfaces that continuously sample small aliquots from a reaction can be used to detect and identify low-concentration intermediates, providing crucial mechanistic clues. researchgate.netfu-berlin.de
The data obtained from these techniques can be used to build accurate kinetic models, validate theoretical predictions, and ensure reaction completeness, leading to more efficient and controlled synthetic processes. spectroscopyonline.commdpi.com
Table 2: In Situ Spectroscopic Techniques for Reaction Monitoring
| Technique | Information Provided | Application in Hydroxypropylmercury Studies |
|---|---|---|
| FTIR/Raman Spectroscopy | Real-time functional group analysis, reaction kinetics. mdpi.comthieme.de | Monitoring changes in C=C, C-O, and C-Hg bonds. |
| NMR Spectroscopy | Detailed structural information, quantification of species. iitm.ac.inresearchgate.net | Elucidating reaction pathways and identifying intermediates. |
| Mass Spectrometry | Identification of transient intermediates and by-products. fu-berlin.deiitm.ac.in | Detecting reactive species present at very low concentrations. |
Rational Design of Hydroxypropylmercury-Based Systems via Computational Chemistry
Computational chemistry has become an indispensable tool for predicting molecular properties and guiding experimental research, thereby saving time and resources. researchgate.netsouthampton.ac.uk For hydroxypropylmercury, theoretical studies can provide fundamental insights into its structure, stability, and reactivity, and can be used to rationally design novel derivatives for specific applications.
Future directions in this area include:
Density Functional Theory (DFT) Studies: DFT can be used to calculate the electronic structure, molecular geometry, and thermodynamic stability of hydroxypropylmercury and its potential reaction intermediates. mdpi.commdpi.com This can help elucidate reaction mechanisms and predict the most favorable reaction pathways.
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of hydroxypropylmercury molecules over time, providing insights into their conformational dynamics and interactions with solvents or biological macromolecules. mdpi.com This is particularly relevant for designing systems for drug delivery or biosensing.
Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods allow for the study of a reactive center (like the C-Hg bond) with high-level quantum mechanics, while the surrounding environment is treated with more computationally efficient molecular mechanics. southampton.ac.uk This approach is ideal for modeling reactions in complex environments, such as within an enzyme active site.
These computational tools will accelerate the discovery of new hydroxypropylmercury-based systems by allowing researchers to screen potential candidates in silico before committing to laboratory synthesis. mdpi.comunimelb.edu.aupatsnap.com
Exploration of Novel Catalytic and Material Science Applications
While organomercurials have seen use in specific stoichiometric reactions, their potential in modern catalysis and material science remains largely underexplored. wikipedia.org The unique electronic properties of the carbon-mercury bond, combined with the functionality of the hydroxypropyl group, could be harnessed for novel applications.
Emerging research frontiers may include:
Catalysis: Investigating the use of hydroxypropylmercury compounds as transmetalation agents in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. wikipedia.org The development of efficient and recyclable mercury-based catalysts is a challenging but potentially rewarding area of research. mdpi.comsciencedaily.commdpi.com
Material Science: The hydroxypropyl group provides a handle for incorporating the organomercurial moiety into larger polymer structures. This could lead to the development of functional materials with unique optical, electronic, or sensing properties. For example, polymers containing hydroxypropylmercury could be explored as sensors for thiols or other sulfur-containing compounds due to mercury's high affinity for sulfur.
Self-Assembled Systems: The amphiphilic nature of hydroxypropylmercury (hydrophilic -OH group and a more lipophilic organometallic part) could be exploited to create self-assembled monolayers or nanoparticles with interesting structural and functional properties.
Interdisciplinary Research Integrating Hydroxypropylmercury Chemistry with Other Fields
The future of hydroxypropylmercury research lies in its integration with other scientific disciplines to address complex challenges. squarespace.com Breaking down traditional silos will be key to discovering new functions and applications.
Potential areas for interdisciplinary collaboration include:
Medicinal and Bioinorganic Chemistry: Exploring the potential of hydroxypropylmercury derivatives as therapeutic or diagnostic agents. mdpi.commdpi.com The interaction of these compounds with biomolecules like proteins and nucleic acids could be investigated, leveraging the principles of bioinorganic chemistry. google.comchemrxiv.org Historically, organomercurials have been used as antiseptics and diuretics, suggesting a biological activity that could be refined with modern medicinal chemistry approaches. researchgate.net
Environmental Science: While developing greener syntheses is crucial, it is also important to understand the environmental fate, transport, and transformations of hydroxypropylmercury. Interdisciplinary studies combining analytical chemistry, toxicology, and computational modeling can create a comprehensive picture of its environmental impact. technologynetworks.com This knowledge is essential for responsible development and risk assessment.
Nanoscience: Integrating hydroxypropylmercury onto the surface of nanoparticles (e.g., gold or silica) could create novel hybrid materials. researchgate.net These functionalized nanoparticles could find applications in targeted drug delivery, medical imaging, or as highly sensitive chemical sensors. mdpi.com
By fostering collaboration between chemists, biologists, material scientists, and environmental scientists, the research on hydroxypropylmercury can move in directions that are not only scientifically innovative but also societally relevant and environmentally responsible.
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for synthesizing Mercury, hydroxypropyl- compounds in laboratory settings?
- Methodological Answer: Synthesis of Mercury, hydroxypropyl- compounds can employ mechanochemical methods such as co-grinding. For example, ball milling with controlled parameters (e.g., 120 rpm for 2 hours using a 1:1 or 1:2 molar ratio of reactants) facilitates molecular dispersion and complex formation. This method is effective for enhancing solubility and stability, as demonstrated in cyclodextrin inclusion complexes .
- Key Considerations: Optimize milling time, ball size, and reactant ratios to minimize decomposition and ensure homogeneity.
Q. How can researchers characterize the structural properties of Mercury, hydroxypropyl- compounds using analytical techniques?
- Methodological Answer:
- Scanning Electron Microscopy (SEM): Use 10 kV voltage and 12 mA current to analyze morphology. Mercury, hydroxypropyl- complexes may transition from crystalline to amorphous forms upon synthesis, observable via SEM .
- X-ray Diffraction (XRD): Assess crystallinity changes by comparing diffraction patterns of raw materials and synthesized compounds. Disappearance of reactant peaks indicates successful complexation .
- Dissolution Studies: Evaluate solubility enhancements using phosphate buffer (pH 6.8) and UV-spectrophotometry to track release kinetics .
Q. What strategies should be employed to conduct a comprehensive literature review on Mercury, hydroxypropyl- compounds?
- Methodological Answer:
- Database Searches: Use PubMed with tailored queries combining MeSH terms (e.g., "Mercury, hydroxypropyl-"[nm] OR "organomercury compounds"[tiab]) and Boolean operators (AND/OR) to filter studies on synthesis, toxicity, or applications .
- Citation Tracking: Follow references in key papers (e.g., Argonne National Laboratory reports) to identify foundational studies .
- Conference Proceedings: Manually search abstracts from environmental chemistry or toxicology conferences for unpublished data .
Advanced Research Questions
Q. How can discrepancies in experimental data on Mercury, hydroxypropyl- compound reactivity be systematically analyzed?
- Methodological Answer:
- Controlled Replication: Repeat experiments under identical conditions (temperature, pH, purity of reactants) to isolate variables. For instance, conflicting reactivity data in acidic vs. alkaline media may arise from Hg speciation changes .
- Cross-Validation: Use complementary techniques (e.g., ICP-MS for mercury quantification and FTIR for functional group analysis) to verify results .
- Statistical Modeling: Apply multivariate analysis (e.g., ANOVA) to assess the significance of observed differences in reaction yields or degradation rates .
Q. What methodologies are effective in determining the stability of Mercury, hydroxypropyl- compounds under varying environmental conditions?
- Methodological Answer:
- Accelerated Stability Testing: Expose compounds to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC or TGA to predict shelf-life .
- Photolytic Studies: Use UV chambers (254–365 nm wavelength) to simulate sunlight exposure. Quantify mercury release using cold vapor atomic absorption spectroscopy (CVAAS) .
- Oxidative Stress Assays: Introduce reactive oxygen species (ROS) generators (e.g., H₂O₂) and measure compound integrity through redox potential shifts .
Q. How can computational modeling be integrated with experimental data to predict the behavior of Mercury, hydroxypropyl- compounds in complex systems?
- Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model interactions between Mercury, hydroxypropyl- and biological macromolecules (e.g., proteins) using software like GROMACS. Validate predictions with experimental binding affinity data .
- Density Functional Theory (DFT): Calculate thermodynamic parameters (e.g., Gibbs free energy) for redox reactions to explain experimental observations of Hg(II) reduction to Hg(0) .
- QSPR Models: Develop quantitative structure-property relationship models to correlate substituent effects (e.g., hydroxypropyl chain length) with toxicity or solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
